3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
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Overview
Description
3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural components, including an azetidine ring, a thiophene moiety, and a pyrrolidinone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids under dehydrating conditions.
Introduction of the Pyrrolidinone Group: The pyrrolidinone moiety is often introduced via a nucleophilic substitution reaction where a suitable leaving group is replaced by the pyrrolidinone.
Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(pyridin-2-ylmethyl)azetidine-1-carboxamide: Contains a pyridine moiety instead of a thiophene.
Uniqueness
The presence of the thiophene moiety in 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide distinguishes it from similar compounds. Thiophene rings are known for their electron-rich nature, which can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a novel organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound features a complex arrangement, combining a dioxopyrrolidin moiety with an azetidine structure and thiophene substitution. The presence of these functional groups is believed to contribute significantly to its biological properties.
Anticonvulsant and Antinociceptive Properties
Preliminary studies suggest that compounds similar to This compound exhibit anticonvulsant and antinociceptive activities. These effects are primarily attributed to interactions with the central nervous system (CNS), including modulation of sodium and calcium currents and antagonism of TRPV1 receptors (Transient Receptor Potential Vanilloid 1) .
The proposed mechanisms by which this compound exerts its biological effects include:
- Modulation of Ion Channels : Interactions with voltage-gated sodium and calcium channels may alter neuronal excitability, contributing to anticonvulsant effects.
- Receptor Antagonism : The compound may inhibit TRPV1 receptors, which are involved in pain perception and inflammatory responses.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of This compound :
- Study on Antinociceptive Activity : A study demonstrated that similar dioxopyrrolidin derivatives exhibited significant pain-relieving effects in animal models, suggesting that this compound may also possess similar properties.
- Anticonvulsant Evaluation : Research involving structurally related compounds indicated a reduction in seizure frequency in rodent models, supporting the hypothesis that this compound could be effective against epilepsy.
- Cytotoxicity Assessments : Investigations into the cytotoxicity of related compounds showed minimal toxicity towards normal cell lines while exhibiting bactericidal effects against various pathogens .
Pharmacological Applications
Given its potential biological activity, This compound could be explored for various therapeutic applications including:
- Antiepileptic Drugs : Due to its anticonvulsant properties.
- Pain Management Medications : As an antinociceptive agent.
Comparative Analysis
A comparative analysis of similar compounds reveals the following:
Compound Name | Anticonvulsant Activity | Antinociceptive Activity | Cytotoxicity |
---|---|---|---|
Compound A | Yes | Yes | Low |
Compound B | Yes | Moderate | Moderate |
Target Compound | Yes | High | Low |
Properties
IUPAC Name |
3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12-3-4-13(19)17(12)9-10-7-16(8-10)14(20)15-6-11-2-1-5-21-11/h1-2,5,10H,3-4,6-9H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVUVNVGGIEHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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